molecular formula C14H10BrFO2 B1269866 3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde CAS No. 6481-37-4

3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde

Cat. No.: B1269866
CAS No.: 6481-37-4
M. Wt: 309.13 g/mol
InChI Key: YSVWEXDJFVACDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde is a substituted benzaldehyde derivative featuring a bromine atom at the 3-position and a (4-fluorophenyl)methoxy group at the 4-position of the aromatic ring. This compound is structurally significant in medicinal chemistry and materials science due to its reactive aldehyde group and halogenated/aryl substituents, which enable diverse synthetic modifications.

Properties

IUPAC Name

3-bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO2/c15-13-7-11(8-17)3-6-14(13)18-9-10-1-4-12(16)5-2-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVWEXDJFVACDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358260
Record name 3-bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6481-37-4
Record name 3-bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde typically involves the bromination of 4-[(4-fluorophenyl)methoxy]benzaldehyde. The reaction is carried out by dissolving 4-[(4-fluorophenyl)methoxy]benzaldehyde in a suitable solvent, such as dichloromethane, and adding bromine dropwise at a controlled temperature. The reaction mixture is then stirred for several hours to ensure complete bromination. The product is isolated by filtration and purified by recrystallization .

Industrial Production Methods: In industrial settings, the production of 3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, ensures consistent product quality and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific enzyme or protein being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a. 3-Bromo-4-(trifluoromethyl)benzaldehyde (CAS: 372120-55-3)

  • Structure : Replaces the (4-fluorophenyl)methoxy group with a trifluoromethyl (-CF₃) group.
  • Properties : The electron-withdrawing -CF₃ group increases electrophilicity at the aldehyde position, enhancing reactivity in nucleophilic additions. This compound is used in fluorinated drug intermediates but exhibits lower solubility in polar solvents compared to the target compound due to reduced hydrogen-bonding capacity .

b. 3-Bromo-4-((2-methyl-[1,1'-biphenyl]-3-yl)methoxy)benzaldehyde

  • Structure : Substitutes the 4-fluorophenyl group with a biphenylmethyl moiety.
  • Applications : The biphenyl group enhances π-π stacking interactions, improving binding affinity in kinase inhibitors. However, increased molecular weight (MW: ~415 g/mol) may reduce bioavailability compared to the target compound (MW: ~293 g/mol) .

c. 3-Bromo-4-(2-methoxyethoxy)benzaldehyde (CAS: 915369-06-1)

  • Structure : Contains a flexible 2-methoxyethoxy chain instead of the rigid 4-fluorophenylmethoxy group.
  • Advantages : The ether chain improves aqueous solubility, making it preferable for formulations requiring enhanced dissolution. However, reduced aromaticity diminishes its utility in targeting hydrophobic protein pockets .

d. 3-Bromo-4-{[1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methoxy}benzaldehyde (Compound 7)

  • Structure: Incorporates a triazole-linked quinoline moiety.
  • Bioactivity: Exhibits antiproliferative activity against cancer cells, likely due to the quinoline’s DNA intercalation properties. The triazole group facilitates click chemistry for conjugation, a feature absent in the target compound .
Physicochemical Properties
Compound Molecular Weight (g/mol) Key Substituents LogP (Predicted) Solubility (Water)
3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde 293.11 Br, 4-F-C₆H₄-OCH₂- ~3.2 Low
3-Bromo-4-(trifluoromethyl)benzaldehyde 253.02 Br, -CF₃ ~2.8 Very low
3-Bromo-4-(2-methoxyethoxy)benzaldehyde 273.13 Br, -OCH₂CH₂OCH₃ ~1.9 Moderate
Compound 7 () ~460.70 Br, triazole-quinoline ~4.1 Very low

Notes:

  • The target compound’s higher LogP (~3.2) compared to the methoxyethoxy analogue (~1.9) reflects its increased lipophilicity, favoring membrane permeability but limiting aqueous solubility.
  • The trifluoromethyl derivative’s low solubility is attributed to strong hydrophobic interactions .

Biological Activity

3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde is a compound with the molecular formula C₁₄H₁₀BrF O₂ and a molecular weight of approximately 307.13 g/mol. Its structure features a bromine atom and a fluorinated phenyl group attached to a methoxybenzaldehyde framework, which contributes to its unique chemical and potential biological properties. This article explores the biological activity of this compound, including its synthesis, interaction with biological targets, and potential applications in medicinal chemistry.

Biological Activity Overview

Research indicates that compounds structurally related to 3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde exhibit various biological activities, including:

  • Antimicrobial Activity : Some benzaldehyde derivatives have shown antimicrobial properties against various pathogens.
  • Antioxidant Effects : Compounds with similar structures can disrupt cellular antioxidation systems, providing a possible method for controlling fungal pathogens.
  • Inhibition of Enzymatic Activity : Certain derivatives have been studied for their ability to inhibit enzymes such as aldehyde oxidase, which could be relevant for therapeutic applications.

Interaction Studies

Interaction studies often focus on the binding affinity of 3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde with biological targets. Preliminary findings suggest that the compound may exhibit selective binding characteristics due to the presence of halogen substituents, which can significantly influence its pharmacological profile.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of 3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
3-Bromo-4-methoxybenzaldehydeLacks fluorine; simpler structureLower reactivity compared to fluorinated analogs
3-Fluoro-4-(phenylmethoxy)benzaldehydeContains fluorine; different substituentEnhanced biological activity due to fluorine
3-Bromo-4-(diethylamino)benzaldehydeDifferent amine substituentExhibits distinct pharmacological properties

This table illustrates how variations in substituents like bromine and fluorine can significantly influence the chemical behavior and biological activity of these compounds.

Case Studies and Research Findings

  • Antimicrobial Properties : A study on benzaldehyde derivatives indicated that certain modifications could enhance their antimicrobial efficacy against resistant strains of bacteria and fungi. This suggests that 3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde might be explored for similar applications.
  • Enzyme Inhibition : Research has shown that halogenated compounds can effectively inhibit enzymes such as MAO-B (Monoamine Oxidase B) with significant potency. The introduction of bromine or fluorine at specific positions on the aromatic ring can enhance this inhibitory action, indicating a potential pathway for further investigation regarding the enzymatic interactions of 3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde.
  • In Vitro Toxicity Studies : Preliminary toxicity evaluations conducted on related compounds have demonstrated that many halogenated benzaldehydes exhibit low toxicity profiles at effective concentrations, suggesting that 3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde may also possess a favorable safety profile for further development.

Q & A

Q. What are the key synthetic pathways for 3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde?

The synthesis typically involves bromination and etherification steps. For example, brominated intermediates like 3-bromo-4-fluoro-benzoic acid halides (e.g., fluoride or bromide) are synthesized via halogen exchange reactions using potassium fluoride under controlled temperatures (200–220°C in solvents like tetramethylene sulphone). Subsequent substitution with 4-fluorobenzyl alcohol or similar reagents introduces the [(4-fluorophenyl)methoxy] group. Purification via recrystallization (ethanol/water) or column chromatography is recommended .

Q. How should researchers characterize this compound to confirm its structure and purity?

Use a combination of spectroscopic and chromatographic methods:

  • NMR (¹H, ¹³C) to confirm substituent positions and integration ratios .
  • High-Resolution Mass Spectrometry (HRMS) for molecular ion verification .
  • HPLC to assess purity (>95% by HPLC, as per industry standards) .
  • FT-IR for functional group identification (e.g., aldehyde C=O stretch at ~1689 cm⁻¹) .

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE): Gloves, lab coat, and goggles.
  • First Aid: Flush eyes with water for 10–15 minutes if exposed; wash skin with soap and water for 15 minutes. Avoid inhalation and ingestion .
  • Storage: Keep in a cool, dry place away from ignition sources. Toxicological data are limited, so treat as potentially hazardous .

Advanced Research Questions

Q. How can X-ray crystallography data for this compound be refined using SHELX software?

  • Data Collection: Use a Bruker SMART CCD diffractometer with graphite-monochromated radiation (e.g., Mo-Kα) .
  • Refinement: Employ SHELXL for small-molecule refinement. Key parameters include displacement ellipsoids (50% probability) and R-factor optimization (target R < 0.054). Multi-scan absorption correction (SADABS) ensures data accuracy .
  • Validation: Check for Z-score consistency and residual electron density peaks .

Q. How can researchers optimize reaction yields and minimize by-products during synthesis?

  • Temperature Control: Maintain 200–220°C for halogen exchange reactions to avoid decomposition .
  • Solvent Selection: Polar aprotic solvents (e.g., tetramethylene sulphone) enhance reaction efficiency .
  • By-Product Analysis: Use GC-MS or TLC to monitor side products like unreacted brominated intermediates .

Q. What intermolecular interactions influence the crystal packing of this compound?

  • Hydrogen Bonding: Non-classical C–H⋯O/F interactions often form centrosymmetric dimers. For example, the aldehyde oxygen may act as an acceptor .
  • Steric Effects: Bulky substituents (e.g., 4-fluorophenyl) create dihedral angles (e.g., 51–87°) that inhibit close packing, as observed in acenaphthene derivatives .

Q. How can synthetic by-products arising from bromination be identified and resolved?

  • Chromatographic Separation: Use flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate isomers (e.g., 4-bromo vs. 5-bromo derivatives) .
  • Spectroscopic Differentiation: Compare ¹H NMR shifts; brominated aromatic protons typically resonate downfield (δ 7.2–7.9 ppm) .

Q. What strategies are effective for designing biological activity assays for derivatives of this compound?

  • Antimicrobial Testing: Adapt the agar diffusion method (e.g., 24-hour incubation at 37°C) using pathogens like S. aureus and E. coli. Measure inhibition zones at varying concentrations (1250–10,000 ppm) .
  • Targeted Drug Design: Modify the aldehyde group to form Schiff bases or thiosemicarbazones, which are known to enhance bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.